1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 282-121-0 involves multiple steps, starting with the preparation of the indole core, followed by the introduction of various functional groups. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Common reagents used in the synthesis include acetyl chloride, sulfonyl chlorides, and various indole derivatives .
Industrial Production Methods
Industrial production of EINECS 282-121-0 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the final product’s purity. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process .
Chemical Reactions Analysis
Types of Reactions
EINECS 282-121-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
EINECS 282-121-0 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of EINECS 282-121-0 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- **1-[4-[(acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3H-indolium chloride
- **1-[4-[(acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3H-indolium iodide
Uniqueness
EINECS 282-121-0 is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
84100-41-4 |
---|---|
Molecular Formula |
C35H37BrClN3O5S |
Molecular Weight |
727.1 g/mol |
IUPAC Name |
methyl 1-[4-(acetylsulfamoyl)butyl]-2-[(E)-2-[2-(4-chlorophenyl)-1-methylindol-3-yl]ethenyl]-3,3-dimethylindol-1-ium-5-carboxylate;bromide |
InChI |
InChI=1S/C35H36ClN3O5S.BrH/c1-23(40)37-45(42,43)21-9-8-20-39-31-18-14-25(34(41)44-5)22-29(31)35(2,3)32(39)19-17-28-27-10-6-7-11-30(27)38(4)33(28)24-12-15-26(36)16-13-24;/h6-7,10-19,22H,8-9,20-21H2,1-5H3;1H |
InChI Key |
GURULCOTEMRHIX-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)NS(=O)(=O)CCCC[N+]1=C(C(C2=C1C=CC(=C2)C(=O)OC)(C)C)/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=C(C=C5)Cl.[Br-] |
Canonical SMILES |
CC(=O)NS(=O)(=O)CCCC[N+]1=C(C(C2=C1C=CC(=C2)C(=O)OC)(C)C)C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=C(C=C5)Cl.[Br-] |
Origin of Product |
United States |
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